1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide
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Overview
Description
1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of benzothiazole derivatives, including 1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea.
Molecular hybridization techniques: Combining different pharmacophores to create hybrid molecules with enhanced biological activity.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form complex molecules in a single step.
Chemical Reactions Analysis
1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Biological Research: It is used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: Benzothiazole derivatives are used as accelerators in the vulcanization of rubber and as additives in lubricants and dyes.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets. For example, in anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
1,3-Benzothiazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide can be compared with other benzothiazole derivatives, such as:
1,3-Benzothiazole: A simpler structure with diverse applications in dyes, pharmaceuticals, and as a food additive.
2-Mercaptobenzothiazole: Used as an accelerator in rubber vulcanization and as a corrosion inhibitor.
Benzothiazole-2-thiol: Known for its applications in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its complex structure, which combines multiple pharmacophores, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H22N6S2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H22N6S2/c1-12(2)9-26-14(4)13(3)18-19(26)22-11-27-20(18)24-17(25-27)10-28-21-23-15-7-5-6-8-16(15)29-21/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
AJFCQQGWLMPVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)CC(C)C)C |
Origin of Product |
United States |
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